Acetic acid--pentadecan-8-ol (1/1)
Description
Acetic acid–pentadecan-8-ol (1/1) is a 1:1 molar complex formed between acetic acid (C₂H₄O₂) and pentadecan-8-ol (C₁₅H₃₁OH), a 15-carbon alcohol with a hydroxyl group at the 8th position. This complex likely arises from hydrogen bonding or other intermolecular interactions between the carboxylic acid group of acetic acid and the hydroxyl group of pentadecan-8-ol.
Properties
CAS No. |
190249-59-3 |
|---|---|
Molecular Formula |
C17H36O3 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
acetic acid;pentadecan-8-ol |
InChI |
InChI=1S/C15H32O.C2H4O2/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2;1-2(3)4/h15-16H,3-14H2,1-2H3;1H3,(H,3,4) |
InChI Key |
VZHDMJCDIQJFAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCCC)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–pentadecan-8-ol (1/1) typically involves the esterification of pentadecan-8-ol with acetic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Pentadecan-8-ol+Acetic acidCatalystAcetic acid–pentadecan-8-ol+Water
Industrial Production Methods
In industrial settings, the production of acetic acid–pentadecan-8-ol (1/1) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process. The product is typically purified by distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–pentadecan-8-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group in pentadecan-8-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the acyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Pentadecan-8-one or pentadecanoic acid.
Reduction: Pentadecan-8-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid–pentadecan-8-ol (1/1) has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cell membranes.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the formulation of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of acetic acid–pentadecan-8-ol (1/1) involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing acetic acid and pentadecan-8-ol. Acetic acid can act as a weak acid, affecting the pH of the local environment, while pentadecan-8-ol can integrate into lipid bilayers, altering membrane fluidity and permeability.
Comparison with Similar Compounds
Key Characteristics of Components:
Acetic Acid :
Pentadecan-8-ol :
The combined molecular weight of the complex is approximately 288.45 g/mol. Its physical properties, such as density and solubility, are expected to lie between those of acetic acid and pentadecan-8-ol.
Comparison with Similar Compounds
Comparison with Acetic Acid–Ethanol Systems
Ethanol (C₂H₅OH) forms hydrogen-bonded complexes with acetic acid, but these interactions often lead to esterification (producing ethyl acetate). In contrast, the larger size and branched structure of pentadecan-8-ol may stabilize the 1:1 complex without ester formation. Key differences include:
The longer alkyl chain in pentadecan-8-ol reduces water solubility and increases hydrophobicity compared to ethanol-based systems .
Comparison with Pentadecanoic Acid (C₁₅H₃₀O₂)
Pentadecanoic acid, a straight-chain carboxylic acid, shares a similar carbon backbone with pentadecan-8-ol but differs in functional groups:
| Property | Acetic Acid–Pentadecan-8-ol (1/1) | Pentadecanoic Acid |
|---|---|---|
| Functional Groups | Carboxylic acid + alcohol | Carboxylic acid |
| Molecular Weight (g/mol) | ~288.45 | 242.40 |
| Melting Point (°C) | Estimated 40–60 | 52–54 (literature value) |
| Solubility | Low in water, high in organics | Low in water, high in lipids |
The presence of both acidic and alcoholic moieties in the complex may enhance its ability to form intermolecular interactions compared to pentadecanoic acid alone .
Comparison with 1-Pentadecanol (C₁₅H₃₁OH)
1-Pentadecanol, a primary alcohol, differs from pentadecan-8-ol in hydroxyl group position:
| Property | Pentadecan-8-ol | 1-Pentadecanol |
|---|---|---|
| Hydroxyl Position | Mid-chain (8th carbon) | Terminal (1st carbon) |
| Melting Point (°C) | Estimated 50–60 | 44–46 (literature value) |
| Crystallinity | Lower (branched structure) | Higher (linear packing) |
The mid-chain hydroxyl group in pentadecan-8-ol likely reduces crystallinity and increases solubility in nonpolar solvents compared to 1-pentadecanol .
Comparison with Cyclic Acid-Alcohol Complexes
describes compounds such as (1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)pentanoic acid (Compound 9) and (1S,4aS,8aS*)-9-(1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)nonanoic acid (Compound 10). These cyclic derivatives exhibit:
- Higher molecular weights (e.g., Compound 10: ~348.5 g/mol).
- Enhanced thermal stability due to rigid cyclic structures.
- Lower solubility in polar solvents compared to acetic acid–pentadecan-8-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
